6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C10H9FO2. This compound is part of the indene family, which is known for its unique bicyclic structure. The presence of a fluorine atom and a carboxylic acid group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindanone and methyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A base such as potassium carbonate is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Reaction Steps: The key steps include
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent reaction conditions, higher yields, and reduced production time. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1H-indene-1-one
- 6-Methyl-2,3-dihydro-1H-indene-1-one
- 6-Chloro-2,3-dihydro-1H-indene-1-one
Uniqueness
6-Fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-fluoro-2-methyl-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-4-7-2-3-8(12)5-9(7)10(6)11(13)14/h2-3,5-6,10H,4H2,1H3,(H,13,14) |
InChI Key |
MFRTWRMASYKYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1C(=O)O)C=C(C=C2)F |
Origin of Product |
United States |
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